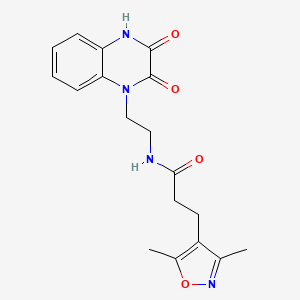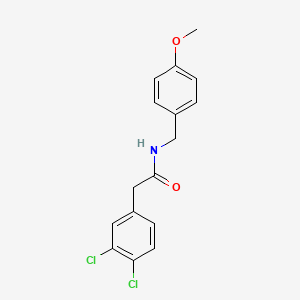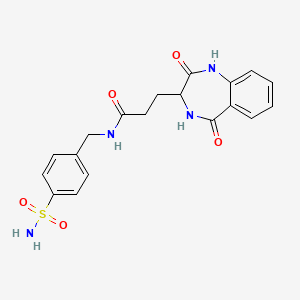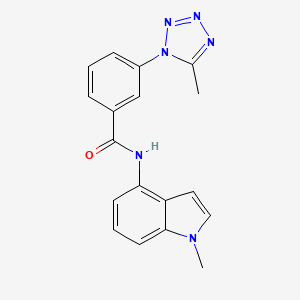![molecular formula C22H24N4O2 B10982392 6-(4-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B10982392.png)
6-(4-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a methoxyphenyl group and a phenylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution with Methoxyphenyl Group:
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is typically introduced through nucleophilic substitution reactions, where the pyridazinone core reacts with phenylpiperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone core or the phenylpiperazine moiety, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions (e.g., temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 6-(4-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with neurotransmitter receptors could underlie its potential therapeutic effects in neurological and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group on the piperazine moiety.
6-(4-methoxyphenyl)-2-[(4-ethylpiperazin-1-yl)methyl]pyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a phenyl group on the piperazine moiety.
6-(4-methoxyphenyl)-2-[(4-benzylpiperazin-1-yl)methyl]pyridazin-3(2H)-one: Similar structure but with a benzyl group instead of a phenyl group on the piperazine moiety.
Uniqueness
The uniqueness of 6-(4-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and phenylpiperazine groups contributes to its potential versatility in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C22H24N4O2/c1-28-20-9-7-18(8-10-20)21-11-12-22(27)26(23-21)17-24-13-15-25(16-14-24)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3 |
InChI Key |
JRQXKHIYDHKYSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-ethoxyphenyl)-4-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B10982315.png)

![N,N-dimethyl-4-[(E)-2-(1-propyl-1H-benzimidazol-2-yl)ethenyl]aniline](/img/structure/B10982332.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B10982334.png)

![1-(morpholin-4-yl)-2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B10982340.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B10982357.png)
![2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B10982363.png)

![1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione](/img/structure/B10982367.png)

![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10982371.png)
![N-(4-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982383.png)
